

# physicochemical properties of 3-phenyloxetane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Phenyloxetane**

Cat. No.: **B185876**

[Get Quote](#)

## An In-Depth Technical Guide to the Physicochemical Properties of **3-Phenyloxetane**

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's fundamental characteristics is paramount. **3-Phenyloxetane**, a strained four-membered heterocyclic ether, has emerged as a significant building block in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for modulating solubility, metabolic stability, and lipophilicity in drug candidates.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of **3-phenyloxetane**, offering field-proven insights for its application in research and development.

## Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further study.

- Systematic IUPAC Name: **3-phenyloxetane**<sup>[3]</sup>
- CAS Registry Number: 10317-13-2<sup>[3]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sup>[3]</sup>
- SMILES: C1C(CO1)C2=CC=CC=C2<sup>[3]</sup>

The structure consists of a four-membered oxetane ring substituted with a phenyl group at the C3 position. This substitution pattern imparts specific steric and electronic properties that

govern its reactivity and interaction with biological systems. The inherent ring strain of the oxetane moiety, estimated at approximately  $106 \text{ kJ}\cdot\text{mol}^{-1}$ , is a critical determinant of its chemical behavior.<sup>[4]</sup>

## Core Physicochemical Properties

The physicochemical properties of **3-phenyloxetane** are crucial for predicting its behavior in both chemical reactions and biological systems. The data below, primarily sourced from computational databases, provides a quantitative profile of the molecule.

| Property                              | Value              | Source |
|---------------------------------------|--------------------|--------|
| Molecular Weight                      | 134.17 g/mol       | [3]    |
| Monoisotopic Mass                     | 134.073164938 Da   | [3]    |
| XLogP3                                | 1.6                | [3]    |
| Topological Polar Surface Area (TPSA) | 9.2 Å <sup>2</sup> | [3]    |
| Hydrogen Bond Donor Count             | 0                  | [5]    |
| Hydrogen Bond Acceptor Count          | 1                  | [5]    |
| Rotatable Bond Count                  | 1                  | [5]    |
| Heavy Atom Count                      | 10                 | [3]    |

Note: Experimental values for properties such as boiling point, melting point, and density for **3-phenyloxetane** are not consistently available in public literature. Researchers should determine these values experimentally for specific applications.

## Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is critical. The following sections detail the expected spectroscopic signatures for **3-phenyloxetane** and provide generalized protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Expected  $^1\text{H}$  NMR Spectrum:

- Phenyl Protons (Ar-H): A multiplet in the range of  $\delta$  7.2-7.5 ppm, integrating to 5H.[6]
- Oxetane Methylene Protons (-CH<sub>2</sub>-O-): The two sets of methylene protons on the oxetane ring (at C2 and C4) are diastereotopic. They are expected to appear as complex multiplets, likely in the  $\delta$  4.5-5.0 ppm range. The geminal and vicinal couplings would result in an intricate splitting pattern.
- Oxetane Methine Proton (-CH-Ar): The proton at the phenyl-substituted carbon (C3) would appear as a multiplet, shifted downfield by the phenyl group, likely in the  $\delta$  3.5-4.0 ppm range.

Expected  $^{13}\text{C}$  NMR Spectrum:

- Phenyl Carbons: Signals for the aromatic carbons would appear between  $\delta$  125-145 ppm, with the quaternary carbon (C-Ar) being the most downfield.[6]
- Oxetane Methylene Carbons (-CH<sub>2</sub>-O-): Resonances for the C2 and C4 carbons of the oxetane ring are expected in the  $\delta$  75-80 ppm region.[6]
- Oxetane Methine Carbon (-CH-Ar): The carbon bearing the phenyl group (C3) would likely appear in the  $\delta$  35-45 ppm range.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of **3-phenyloxetane** would be characterized by:

- Aromatic C-H Stretching: Bands appearing just above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H Stretching: Bands appearing just below 3000  $\text{cm}^{-1}$ .

- C-O-C Stretching (Ether): A strong, characteristic band for the cyclic ether linkage, typically in the  $950\text{-}1100\text{ cm}^{-1}$  region.
- Aromatic C=C Bending: Overtone and combination bands in the  $1600\text{-}2000\text{ cm}^{-1}$  region and out-of-plane bending in the  $690\text{-}900\text{ cm}^{-1}$  region, indicative of the phenyl substitution pattern.

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

- Molecular Ion Peak ( $M^+$ ): The electron impact (EI) mass spectrum would show a molecular ion peak at an  $m/z$  corresponding to the molecular weight of 134.17.
- Fragmentation: Common fragmentation pathways would involve the loss of fragments from the oxetane ring and characteristic phenyl group fragments.

## Experimental Protocol: Spectroscopic Analysis

A generalized workflow for the characterization of a synthesized batch of **3-phenyloxetane**.

Caption: Generalized workflow for spectroscopic characterization.

## Synthesis and Purification

The synthesis of 3-substituted oxetanes typically involves an intramolecular cyclization. A common and reliable method is the Williamson ether synthesis, starting from a suitable 1,3-halohydrin.

## Step-by-Step Synthesis Protocol

Reaction: Synthesis of **3-phenyloxetane** via intramolecular cyclization of 1-chloro-3-phenylpropan-2-ol.

Causality: This approach is favored due to the commercial availability of precursors and the high efficiency of the intramolecular  $S_N2$  reaction, driven by the formation of a thermodynamically stable, albeit strained, four-membered ring. The use of a strong, non-nucleophilic base is critical to promote deprotonation of the alcohol without competing side reactions.

- Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 1-chloro-3-phenylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq), portion-wise to control the evolution of hydrogen gas (if using NaH).
- Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **3-phenyloxetane**.
- Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.

## Reactivity and Ring-Opening Transformations

The synthetic utility of **3-phenyloxetane** is largely derived from the high ring strain of the oxetane core, which makes it susceptible to ring-opening reactions.<sup>[7]</sup> This reactivity provides a pathway to 1,3-difunctionalized compounds.

### Key Principles of Reactivity:

- Acid-Catalyzed Opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is protonated or coordinated, activating the ring. Nucleophilic attack then preferentially occurs

at the more sterically hindered C-O bond (C3), following an  $S_{n}1$ -like mechanism where charge is stabilized by the phenyl group.[8]

- Nucleophilic Opening: Under neutral or basic conditions, strong nucleophiles attack via an  $S_{n}2$  mechanism. This attack occurs at the less sterically hindered carbon atoms (C2 or C4), leading to a different regioisomeric product compared to the acid-catalyzed pathway.[8]



[Click to download full resolution via product page](#)

Caption: Regioselectivity of **3-phenyloxetane** ring-opening.

## Applications in Medicinal Chemistry and Drug Development

The oxetane motif, and **3-phenyloxetane** derivatives specifically, are increasingly used in drug discovery to address common liabilities in lead compounds.[1]

Strategic Advantages:

- Metabolic Stability: The oxetane ring is often used as a metabolically stable replacement for more labile groups like gem-dimethyl or carbonyl functionalities.[9] Its inherent stability can block common sites of metabolic oxidation.
- Solubility Enhancement: As a polar scaffold, the introduction of an oxetane can improve the aqueous solubility of a compound, a critical parameter for oral bioavailability.[9]

- Improved 3D Character: Moving away from flat, aromatic structures is a key goal in modern drug design. The puckered, three-dimensional nature of the oxetane ring can improve binding to protein targets by providing better shape complementarity.[\[1\]](#)
- Novel Agonist Design: Recent research has identified **3-phenyloxetane** derivatives as potent and selective agonists of the glucagon-like peptide-1 receptor (GLP-1R), highlighting their potential in developing treatments for type 2 diabetes and obesity.[\[10\]](#)[\[11\]](#)

Caption: Role of **3-phenyloxetane** in a drug discovery workflow.

## Conclusion

**3-Phenyloxetane** is more than a simple heterocyclic compound; it is a powerful tool for the modern medicinal chemist. Its distinct physicochemical properties, combined with its predictable reactivity and proven benefits in improving drug-like characteristics, solidify its role as a valuable building block. A thorough understanding of its synthesis, spectroscopic signature, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

## References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11789254, **3-Phenyloxetane**.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. *Angewandte Chemie International Edition*, 49(48), 9052-9067.
- Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2011). Electronic Supplementary Information (ESI) 2-Lithiated-2-Phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane. *Chemical Communications*.
- ChemSynthesis. 3-methoxy-2-phenyloxetane.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 161775244, 3-But-2-enoxy-2-phenyloxetane.
- Wiley Science Solutions. SpectraBase. 3-[2-(tert-Butyldiphenylsiloxy)-1-hydroxyethyl]-2-phenyloxetane.
- Wang, Y., et al. (2024). Design and Evaluation of **3-Phenyloxetane** Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. *Journal of Medicinal Chemistry*.
- Chemsoc. **3-phenyloxetane**-3-carboxylic acid.
- ChemSynthesis. 2,2-dimethoxy-3,3-dimethyl-4-phenyloxetane.

- Symes, O. L., Ishikura, H., & Bull, J. A. (2023). Oxetanes and Thietanes. In *Comprehensive Medicinal Chemistry IV*. ResearchGate.
- Scribd. Design and Evaluation of 3 Phenylloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor.
- Wiley Science Solutions. SpectraBase. (2S,3S)-2-(methoxymethyl)-3-phenyloxirane.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12699448, 3-Phenylloxetan-3-ol.
- ChemSynthesis. 2-phenyloxetane.
- ChemSynthesis. 2,2-dimethoxy-4-phenyloxetane.
- Głowacki, D. G., & Marsden, S. P. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. *Beilstein Journal of Organic Chemistry*, 16, 101-140.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. *Chemical Reviews*, 116(20), 12166-12214.
- Ma, Y. (2012). Selective Ring-Opening reactions of Unsymmetric Oxetanes. *Chinese Journal of Organic Chemistry*, 32(8), 1403-1415.
- National Center for Biotechnology Information. (2024). Design and Evaluation of **3-Phenylloxetane** Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenylloxetane | C9H10O | CID 11789254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-But-2-enoxy-2-phenyloxetane | C13H16O2 | CID 161775244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Evaluation of 3-Phenylloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 3-phenylloxetane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185876#physicochemical-properties-of-3-phenylloxetane]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)